molecular formula C21H22N4O4 B12158564 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12158564
M. Wt: 394.4 g/mol
InChI Key: YNDQCUDVJFDQSJ-UHFFFAOYSA-N
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Description

Our compound is a mouthful, so let’s break it down. Its IUPAC name is N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide . Quite a tongue-twister, right? But fear not; we’ll dissect it step by step.

    Structure: It consists of a 1,2,4-triazole ring, a benzodioxepine ring, and an amide functional group. The 4-methoxyphenyl group hangs out like a pendant, adding flair to the molecule.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: Start with 4-methoxyphenethylamine (also known as homoveratrylamine) and react it with 1H-1,2,4-triazole-5-carboxylic acid. This forms the triazole ring.

    Benzodioxepine Formation: Next, cyclize the product with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Voilà! Our compound emerges.

Industrial Production::
  • Industrial-scale synthesis typically involves optimized reaction conditions, solvent choices, and purification steps. The yield and purity matter for commercial production.

Chemical Reactions Analysis

    Reactivity: Our compound can undergo various reactions

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, Pd/C for hydrogenation or SOCl₂ for amide formation.

    Major Products: These reactions yield derivatives with altered functional groups or ring structures.

Scientific Research Applications

    Chemistry: Our compound serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with proteins, receptors, and enzymes.

    Industry: It might find use in materials science or as a ligand in catalysis.

Mechanism of Action

    Targets: Investigate its binding to specific receptors or enzymes.

    Pathways: Explore how it affects cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-27-16-7-3-14(4-8-16)5-10-19-22-21(25-24-19)23-20(26)15-6-9-17-18(13-15)29-12-2-11-28-17/h3-4,6-9,13H,2,5,10-12H2,1H3,(H2,22,23,24,25,26)

InChI Key

YNDQCUDVJFDQSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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